

# Pharmacokinetics and pharmacodynamics of ixazomib citrate.

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## An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Ixazomib Citrate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ixazomib citrate**, the first orally administered proteasome inhibitor, represents a significant advancement in the treatment of multiple myeloma (MM).<sup>[1][2]</sup> Marketed as Ninlaro®, it is a prodrug that rapidly hydrolyzes under physiological conditions to its biologically active form, ixazomib.<sup>[1][3]</sup> As a selective and reversible inhibitor of the 20S proteasome, ixazomib disrupts protein homeostasis, leading to apoptosis in malignant plasma cells.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ixazomib, summarizing key data, detailing experimental methodologies, and visualizing core concepts.

## Pharmacokinetics (PK)

The pharmacokinetic profile of ixazomib has been extensively characterized through numerous clinical studies, including the pivotal Phase III TOURMALINE-MM1 trial.<sup>[1][5]</sup> Population PK analyses, incorporating data from over 755 patients, have established that its profile is best described by a three-compartment model with first-order linear absorption.<sup>[1][6]</sup>

## Absorption, Distribution, Metabolism, and Excretion (ADME)

- **Absorption:** Following oral administration, ixazomib is rapidly absorbed, reaching peak plasma concentration (T<sub>max</sub>) in approximately one hour.[1][3] It exhibits dose-proportional increases in plasma exposure (AUC) over a dose range of 0.2 to 10.6 mg.[7] The absolute oral bioavailability is estimated to be 58%.[1][6] Administration with a high-fat meal significantly reduces the rate and extent of absorption, decreasing C<sub>max</sub> by 69% and AUC by 28%, necessitating administration on an empty stomach.[6][7]
- **Distribution:** Ixazomib has a large steady-state volume of distribution of 543 L, indicating extensive tissue distribution.[3][5] It is highly bound (99%) to plasma proteins and also distributes into red blood cells.[3][7] In vitro studies have identified ixazomib as a low-affinity substrate for P-glycoprotein (P-gp).[1][8]
- **Metabolism:** Metabolism is the primary clearance mechanism for ixazomib.[3] Both cytochrome P450 (CYP) and non-CYP pathways are involved.[5][7] At clinically relevant concentrations, no single CYP isozyme predominantly contributes to its metabolism.[1][3] However, at supratherapeutic concentrations, multiple CYP isoforms are involved, with the largest estimated contributions from CYP3A4 (42%), CYP1A2 (26%), and CYP2B6 (16%).[1][9] The major biotransformation pathways include hydrolysis and deboronation, resulting in inactive metabolites.[1][7]
- **Excretion:** Following a radiolabeled dose, approximately 62% of the radioactivity is excreted in the urine and 22% in the feces.[3][5] Renal clearance of unchanged ixazomib is low, accounting for less than 3.5% of the total dose.[3] The drug has a low systemic clearance of approximately 1.9 L/h and a long terminal half-life of 9.5 days.[1][3] This long half-life leads to a twofold accumulation ratio with weekly dosing.[1][10]

## Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of ixazomib.

Parameter	Value	Citation(s)
Time to Peak (Tmax)	~1 hour	[1][3]
Absolute Bioavailability	58%	[1][2][6]
Volume of Distribution (Vd)	543 L	[2][3][5]
Systemic Clearance (CL)	1.86 - 1.9 L/h	[1][3][6]
Terminal Half-life (t <sub>1/2</sub> )	9.5 days	[1][3][5]
Plasma Protein Binding	99%	[3][7][11]
Accumulation Ratio	~2	[1][6]
Food Effect (High-Fat Meal)	↓ 28% AUC, ↓ 69% C <sub>max</sub>	[6][7]

## Special Populations and Drug Interactions

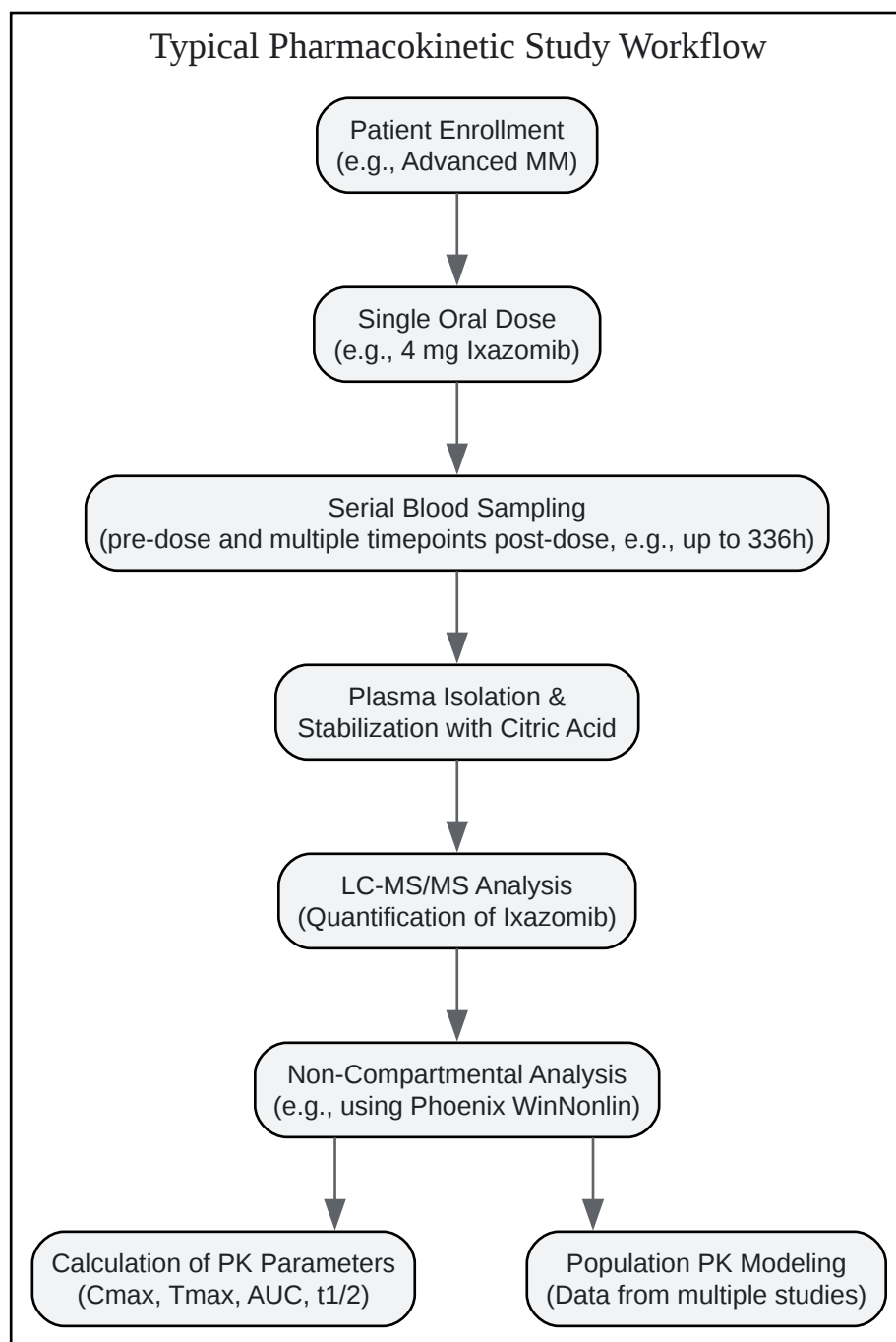
- **Renal Impairment:** In patients with severe renal impairment (CrCl <30 mL/min) or end-stage renal disease (ESRD) requiring dialysis, the mean AUC was 39% higher compared to patients with normal renal function.[11] A reduced starting dose of 3 mg is recommended for this population.[1][11] Ixazomib is not dialyzable.[8][11]
- **Hepatic Impairment:** In patients with moderate to severe hepatic impairment, total systemic exposure (AUC) was 20% higher.[3][12] A reduced starting dose of 3 mg is also recommended for these patients.[1][3]
- **Other Factors:** Population PK analyses have shown that no dose adjustments are necessary based on age, sex, body surface area, or race.[1][6]
- **Drug-Drug Interactions:** Co-administration with strong CYP3A inducers, such as rifampin, can significantly decrease ixazomib exposure (74% reduction in AUC) and should be avoided.[1][10] Conversely, strong CYP3A inhibitors like clarithromycin did not have a clinically meaningful effect on ixazomib pharmacokinetics.[10]

## Experimental Protocols: Pharmacokinetic Analysis

Data from multiple clinical trials (e.g., Phase I dose-escalation studies and the Phase III TOURMALINE-MM1 study) were pooled.<sup>[6]</sup> Plasma concentration-time data from patients receiving oral or intravenous ixazomib were analyzed using nonlinear mixed-effects modeling software (e.g., NONMEM).<sup>[6]</sup> The data were best described by a three-compartment model with linear distribution and elimination, and first-order absorption with a lag time for the oral dose.<sup>[6]</sup>

Systemic ixazomib concentrations were quantified from patient plasma samples using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay.<sup>[6][13][14]</sup>

- Sample Preparation: Due to instability in plasma, samples required stabilization with citric acid upon collection.<sup>[15]</sup>
- Chromatography: A reverse-phase gradient method on a Phenyl column (e.g., Fortis Phenyl, 2.1 × 50 mm, 5-μm) was used for separation.<sup>[14]</sup>
- Detection: Detection was achieved via multiple reaction monitoring (MRM) in positive ion spray mode. The mass transition pair for ixazomib was typically 343.1 → 109.0 m/z, with a stable isotope-labeled internal standard (e.g., <sup>13</sup>C9-ixazomib, 352.1 → 115.0 m/z).<sup>[6][14]</sup>
- Validation: The assay was validated according to ICH guidelines, demonstrating linearity over a range of 0.5–500 ng/mL, with acceptable precision and accuracy.<sup>[6][14][16]</sup>



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Fig 1. Workflow for a clinical pharmacokinetic study of ixazomib.

## Pharmacodynamics (PD)

The pharmacodynamic effects of ixazomib stem from its primary mechanism as a proteasome inhibitor, which is particularly effective against the highly proliferative and protein-secreting multiple myeloma cells.[1]

## Mechanism of Action

Ixazomib is a potent, selective, and reversible inhibitor of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system.[1][7]

- **Primary Target:** It preferentially binds to and inhibits the chymotrypsin-like activity of the  $\beta 5$  subunit of the proteasome.[1][4]
- **Consequence:** This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell.[4] This disruption of protein homeostasis triggers several downstream signaling cascades, ultimately culminating in apoptosis.[4][7]

## Quantitative Pharmacodynamic Parameters

Parameter	Value	Citation(s)
Primary Target	20S Proteasome $\beta 5$ Subunit	[1][4]
IC50 ( $\beta 5$ subunit)	3.4 nmol/L	[1][17]
IC50 ( $\beta 1$ subunit)	31 nmol/L	[18]
IC50 ( $\beta 2$ subunit)	3500 nmol/L	[18]
Dissociation Half-life	~18 minutes	[17]

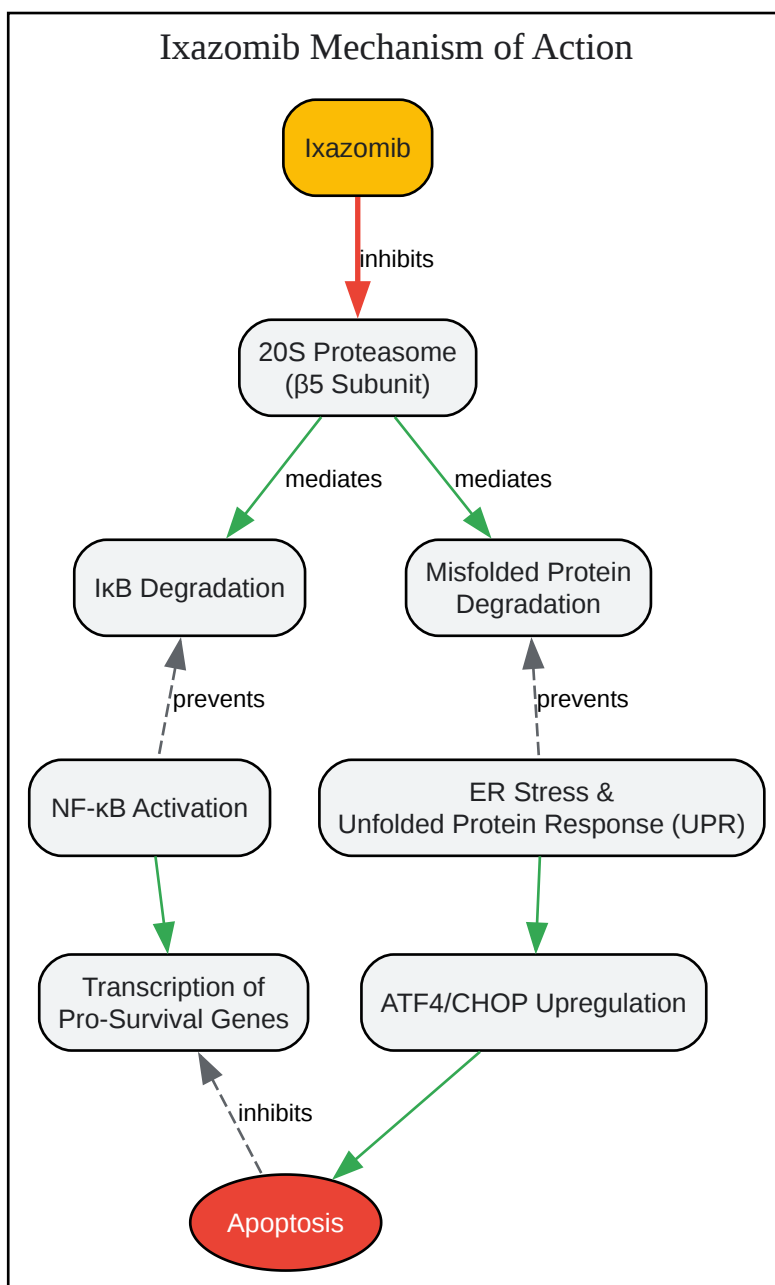
## Signaling Pathways and Cellular Effects

Proteasome inhibition by ixazomib initiates two major pro-apoptotic signaling pathways.

- **Inhibition of the NF- $\kappa$ B Pathway:** The proteasome is responsible for degrading the inhibitor of kappa B (I $\kappa$ B). By blocking this degradation, ixazomib causes I $\kappa$ B to accumulate in the cytoplasm, where it sequesters the transcription factor NF- $\kappa$ B.[17][19] This prevents NF- $\kappa$ B from translocating to the nucleus, thereby inhibiting the transcription of genes that promote cell survival, proliferation, angiogenesis, and cytokine secretion.[17][20][21]

- Induction of the Unfolded Protein Response (UPR): Multiple myeloma cells produce large quantities of immunoglobulins, placing a high load on the endoplasmic reticulum (ER) for protein folding.[1] By blocking the degradation of misfolded proteins, ixazomib causes them to accumulate, inducing severe ER stress.[1][22] This activates the terminal unfolded protein response (UPR), a signaling cascade that, when prolonged, triggers apoptosis.[22][23][24] Key mediators of this pro-apoptotic UPR include the transcription factors ATF4 and CHOP, which in turn upregulate pro-apoptotic proteins like Death Receptor 5 (DR5).[23][25]

The culmination of these pathways is the activation of the apoptotic cascade, involving caspases-8, -9, and -3, leading to programmed cell death.[25][26]



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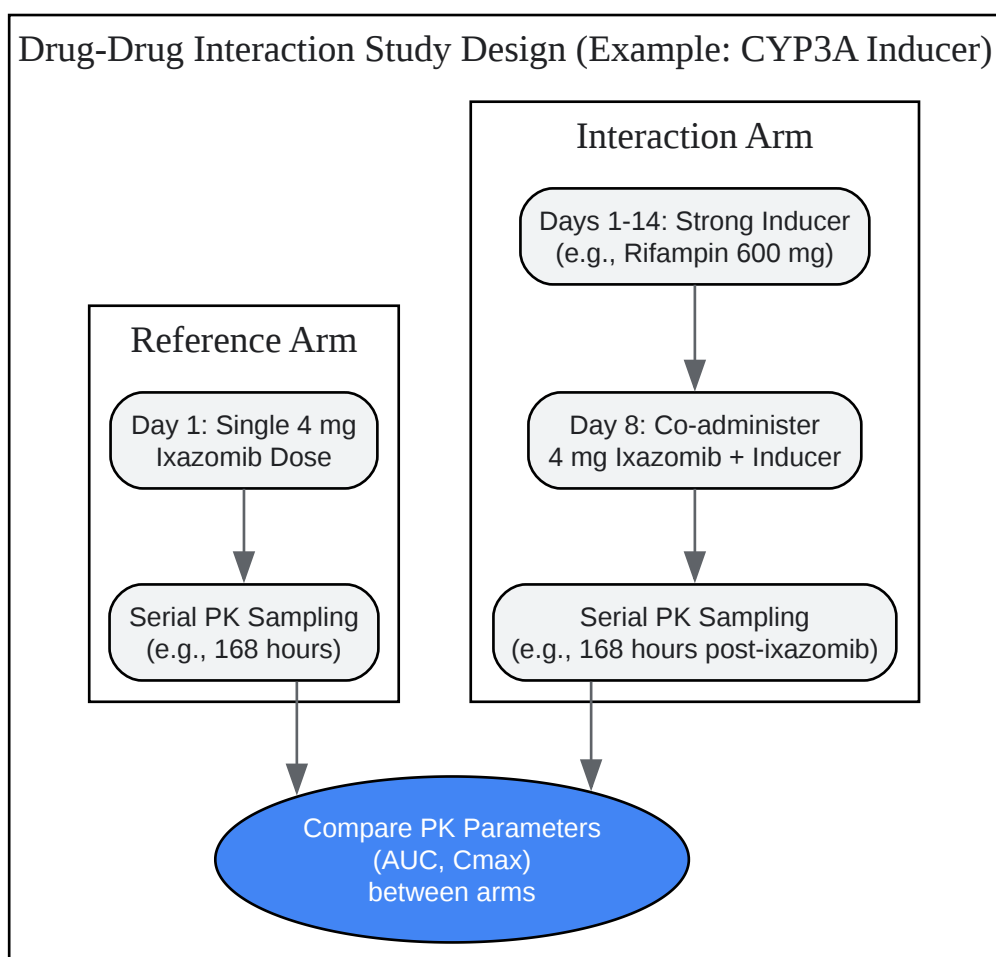
*Fig 2. Signaling pathways affected by ixazomib-mediated proteasome inhibition.*

## Experimental Protocols: Pharmacodynamic Analysis

- Cell Lines: Human multiple myeloma (MM) cell lines (e.g., RPMI-8226, L428, Jurkat) are commonly used.<sup>[26][27]</sup>



- **Cytotoxicity Assay:** Cells are treated with increasing concentrations of ixazomib for a set duration (e.g., 72 hours). Cell viability is then measured using an MTT or MTS assay, which quantifies metabolic activity.[25][26]
- **Apoptosis Assay:** Apoptosis is quantified by treating cells with ixazomib and then staining with Annexin V and Propidium Iodide (PI), followed by analysis with flow cytometry.[25][26] Western blotting can be used to detect the cleavage of apoptotic markers like PARP and caspase-3.[26]
- **Proteasome Activity Assay:** Whole blood or cell lysates are incubated with fluorogenic substrates specific to the different proteasome subunits ( $\beta 5$ ,  $\beta 1$ ,  $\beta 2$ ) to measure their respective activities post-treatment.[1]
- **Xenograft Models:** MM-bearing mice (e.g., SCID mice inoculated with human MM cells) are treated with ixazomib. Antitumor activity is assessed by measuring tumor growth inhibition and survival rates compared to vehicle-treated controls.[17]
- **Biomarker Analysis:** In clinical studies, pharmacodynamic effects can be monitored by measuring target engagement. This has been done by analyzing pre- and post-dose tumor biopsies for the upregulation of downstream markers of ER stress, such as activating transcription factor-3 (ATF-3).[1]



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Fig 3. Experimental workflow for a drug-drug interaction study.

## Conclusion

**Ixazomib citrate** exhibits a predictable pharmacokinetic profile characterized by rapid oral absorption, extensive tissue distribution, a long half-life enabling weekly dosing, and clearance primarily through metabolism.[1] Its pharmacodynamics are driven by potent and selective inhibition of the proteasome's  $\beta 5$  subunit, which triggers apoptosis in myeloma cells through dual disruption of the NF- $\kappa$ B and UPR pathways.[1][17][22] The well-defined PK/PD relationships, supported by extensive clinical and preclinical data, underpin its established role and favorable benefit-risk profile in the treatment of multiple myeloma.[1]

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